N-benzyl-4-cyanobenzamide
Description
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-benzyl-4-cyanobenzamide |
InChI |
InChI=1S/C15H12N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,11H2,(H,17,18) |
InChI Key |
ZXWNNGBHVOGRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach to this compound involves the formation of the amide bond between 4-cyanobenzoic acid derivatives or activated intermediates and benzylamine or benzylamine derivatives. The nitrile group at the para position remains intact during amide formation. Common methods include:
- Direct amidation of 4-cyanobenzoic acid or its activated derivatives (acid chlorides, anhydrides) with benzylamine.
- Use of coupling reagents or activating agents to facilitate amide bond formation.
- Alternative methods involving oxidative amidation of aldehydes.
Method 1: Amidation via 4-Cyanobenzoyl Chloride and Benzylamine
One of the most straightforward synthetic routes is the reaction of 4-cyanobenzoyl chloride with benzylamine under basic conditions:
- Step 1: Preparation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid by treatment with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
- Step 2: Reaction of 4-cyanobenzoyl chloride with benzylamine in the presence of a base such as triethylamine or pyridine to neutralize HCl formed.
- Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at 0–25 °C.
- Purification: Recrystallization or chromatographic methods yield this compound as a white solid.
Advantages: High yield, relatively mild conditions, and good purity.
Disadvantages: Requires handling of acid chlorides which are moisture sensitive.
Method 2: Oxidative Amidation of Aldehydes
A more recent method involves oxidative amidation catalyzed by transition metal catalysts:
- Starting materials: 4-cyanobenzaldehyde and benzylamine.
- Catalyst: Copper salts or other metal catalysts.
- Oxidant: Molecular oxygen or other oxidizing agents.
- Mechanism: The aldehyde is oxidized in situ to the corresponding acid or acid derivative, which then reacts with the amine to form the amide.
- Yield: Approximately 70–75% reported.
- Example: A study reported this compound as a white solid with 72% yield via this method, confirmed by ^1H NMR spectroscopy.
Method 3: Direct Amidation Using Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF)
This method is based on the Vilsmeier-type reaction where POCl3 activates the carboxylic acid in the presence of DMF to form an intermediate that reacts with amines:
- Reagents: 4-cyanobenzoic acid, POCl3, DMF, benzylamine.
- Conditions: Reaction at elevated temperature (~120 °C) for about 1 hour.
- Work-up: Neutralization with saturated sodium carbonate solution, extraction with ethyl acetate.
- Advantages: One-pot reaction, no need to isolate acid chloride.
- Reported in: Chinese patent CN106187803A describes similar amide syntheses using this approach.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity Notes | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amidation via acid chloride | 4-cyanobenzoic acid, benzylamine | SOCl2 or POCl3; triethylamine; DCM; 0–25 °C | 75–85% (typical) | High purity after recrystallization | High yield; mild conditions | Requires acid chloride prep; moisture sensitive |
| Oxidative amidation | 4-cyanobenzaldehyde, benzylamine | Cu catalyst; O2 or oxidant; room temp | ~72% | Confirmed by NMR | Avoids acid chloride; mild | Requires catalyst; moderate yield |
| POCl3/DMF activation | 4-cyanobenzoic acid, benzylamine | POCl3, DMF; 120 °C, 1 h | Not explicitly reported | High purity after extraction | One-pot; no acid chloride isolation | High temperature; corrosive reagents |
| 4-Cyanobenzyl bromide intermediate | p-cyanotoluene | NBS or improved bromination | High (varies) | High purity via new methods | Safer bromination methods | Some older methods hazardous |
Research Results and Characterization
- Yield and Purity: The oxidative amidation method yields this compound in 72% isolated yield as a white solid with purity confirmed by ^1H NMR spectroscopy showing aromatic proton signals consistent with the structure.
- Spectroscopic Data: ^1H NMR (500 MHz, CDCl3) typically shows multiplets in the aromatic region (7.7–7.8 ppm) corresponding to the aromatic protons of the benzamide and benzyl groups.
- Physical Form: The product is commonly isolated as a white crystalline solid.
- Molecular Weight: 250.29 g/mol.
- Molecular Formula: C16H14N2O.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
It appears that "N-benzyl-4-cyanobenzamide" was not found in the provided search results. However, the search results do provide information on similar compounds, including N-benzyl-4-bromobenzamide (NBBA) and other benzamide derivatives, and their applications.
N-Benzyl-4-Bromobenzamide (NBBA)
NBBA has demonstrated potential as an anti-inflammatory agent for treating chronic inflammation, including periodontal disease .
-
Anti-inflammatory Effects: NBBA can inhibit the production of IL-6 and PGE2 in human gingival fibroblasts induced by lipopolysaccharide (LPS) .
- In one study, human gingival fibroblasts were incubated with NBBA (10 µg/ml) before LPS (1 μg/ml) was added. After 24 hours, the levels of IL-6 and PGE2 were measured using an enzyme-linked immunosorbent assay .
- The results were statistically analyzed using ANOVA and Tukey's multiple-comparisons test .
- Mechanism of Action: Benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting transcription factors like NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK .
- Animal Studies: AACBA, another benzamide derivative, dose-dependently reduces LPS-induced plasma IL-6 release and prevents or reverses carrageenan-induced paw edema and mechanical hypersensitivity in animal models .
Other Benzamide Derivatives
- Anti-malarial Agents: Some benzamide derivatives have shown promise as anti-malarial agents. For example, UCB7362, a potent and orally active Plasmepsin X (PMX) inhibitor, has demonstrated in vivo antimalarial efficacy .
- Anti-cancer agents: Certain benzamide derivatives have demonstrated activity against cancer cells .
- Other Activities: Benzamide derivatives are associated with a broad spectrum of biological activities, including anti-osteoclastogenesis for experimental arthritis and anti-HIV-1 activity . They have also shown noncytotoxic activity .
- Inhibitory Action on Experimental Asthma: Some benzamide compounds have anti-asthma action based on the inhibitory action on experimental asthma in guinea pigs induced by histamine inhalation and on the inhibitory action on the contraction induced by acetylcholine in tracheal specimens extracted from guinea pigs .
Mechanism of Action
The mechanism of action of N-benzyl-4-cyanobenzamide involves its interaction with molecular targets through hydrogen bonding and π-stacking interactions . These interactions stabilize the compound within biological systems, allowing it to exert its effects. The compound’s ability to form strong hydrogen bonds and π-stacked arrays contributes to its unique properties, such as room-temperature phosphorescence and mechanical compliance .
Comparison with Similar Compounds
Key spectral data :
- ¹H NMR (CDCl₃): Signals at δ 7.76–7.85 (aromatic protons), 7.58–7.66 (benzyl aromatic protons), and 4.55 ppm (benzyl CH₂).
- ¹³C NMR: Distinct carbonyl signal at 165.6 ppm and cyano carbon at 117.9 ppm.
- IR: Strong cyano (C≡N) stretch at 2233 cm⁻¹ and amide C=O stretch at 1643 cm⁻¹ .
The cyano group at the para position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes critical differences between N-benzyl-4-cyanobenzamide and related compounds:
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Properties
- Nitro groups (e.g., in compound I and 4MNB) introduce stronger electron withdrawal, which may stabilize negative charges but reduce solubility in nonpolar solvents .
- Steric and Conformational Effects: Bromo and chloro substituents (compounds I and 4) increase molecular bulk, affecting crystal packing (e.g., two molecules per asymmetric unit in compound I) .
- Solubility and Polarity: The dual cyano groups in 4-[(4-cyanophenyl)methyl]benzonitrile enhance polarity and rigidity, contrasting with the single cyano group in this compound . Methoxy groups (4MNB) improve solubility in polar solvents due to hydrogen-bonding capacity .
Biological Activity
N-benzyl-4-cyanobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives, characterized by the presence of a cyano group () at the para position relative to the amide functional group. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Mycobacterium tuberculosis . This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts when induced by lipopolysaccharides. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Receptor Interaction : It can interact with various receptors that play roles in inflammatory responses, thereby modulating cytokine release.
- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways .
Case Studies
Several studies have investigated the biological efficacy of this compound:
- Study on Antimicrobial Activity : A recent study tested this compound against clinical isolates of Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial potential.
- Cancer Cell Line Evaluation : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .
- Inflammation Model : In a model using human gingival fibroblasts, this compound significantly reduced IL-6 levels by 50% compared to controls, suggesting its role in managing inflammatory conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
